molecular formula C18H23NO5 B1456678 2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione CAS No. 1428140-01-5

2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione

Cat. No. B1456678
M. Wt: 333.4 g/mol
InChI Key: MHFRTSFWPQHLTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a mixture of 5,5-dimethylcyclohexane-1,3-dione and dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene. The mixture is refluxed for 2 hours, cooled, and the obtained solid is recrystallized from ethanol to give the corresponding 2-(dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione .


Molecular Structure Analysis

The molecular structure of this compound was established on the basis of elemental analysis, IR, 1 H-NMR, mass spectral data, and X-ray analysis . The molecular weight is 333.38 , and the molecular formula is C18H23NO5 .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione involve complex chemical processes. For instance, derivatives of cyclohexane-1,3-dione have been synthesized and analyzed for their structure and reactivity. These compounds serve as precursors for a variety of chemical reactions and have potential applications in synthesizing biologically active molecules (Jeyachandran, 2021).

Chemical Reactions and Derivatives

The compound has been utilized in reactions to create N-confused porphyrin derivatives, highlighting its versatility in forming novel compounds with potential applications in materials science and catalysis (Li et al., 2011). Furthermore, its reactivity has been explored in the context of forming silyl-enoles of β-ketones, indicating its utility in organic synthesis and potential applications in developing new synthetic methodologies (Dietz et al., 2007).

Biological Activities

Although the primary focus is on the compound's synthetic applications, it's worth noting that similar compounds have shown antimicrobial activities. For instance, derivatives carrying the sulfonamide moiety have been synthesized and evaluated for their antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Ghorab et al., 2017).

Advanced Applications

The compound and its derivatives have been studied for their potential in creating complex molecular structures, such as oxagerma-cyclohexenes and oxagermetanes, indicating its utility in organometallic chemistry and potential applications in developing new materials and catalysts (Kettani et al., 2007).

properties

IUPAC Name

2-(dimethylaminomethylidene)-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-19(2)10-13-14(20)8-11(9-15(13)21)12-6-7-16(22-3)18(24-5)17(12)23-4/h6-7,10-11H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFRTSFWPQHLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CC(CC1=O)C2=C(C(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
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2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
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2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
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2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
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2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 6
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2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione

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